Cas no 897617-71-9 (2-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)

2-3-(4-Ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide is a synthetic organic compound featuring a quinolinone core substituted with a 4-ethylbenzoyl group and an N-phenylacetamide moiety. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, where such derivatives are explored for their bioactivity. The compound’s key advantages include its well-defined molecular architecture, which allows for precise modifications to optimize binding affinity or selectivity in target interactions. Its stability under standard conditions and compatibility with common synthetic methodologies further enhance its utility in research and development. The presence of multiple functional groups offers versatility for derivatization, making it a valuable intermediate in the synthesis of more complex bioactive molecules.
2-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide structure
897617-71-9 structure
Product Name:2-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide
CAS No:897617-71-9
MF:C26H22N2O3
MW:410.464486598969
CID:6528269
Update Time:2025-08-04

2-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide
    • 2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide
    • 1(4H)-Quinolineacetamide, 3-(4-ethylbenzoyl)-4-oxo-N-phenyl-
    • Inchi: 1S/C26H22N2O3/c1-2-18-12-14-19(15-13-18)25(30)22-16-28(23-11-7-6-10-21(23)26(22)31)17-24(29)27-20-8-4-3-5-9-20/h3-16H,2,17H2,1H3,(H,27,29)
    • InChI Key: JJIMELQUGKVWSK-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2=CC=CC=C2)=O)C2=C(C=CC=C2)C(=O)C(C(=O)C2=CC=C(CC)C=C2)=C1

Experimental Properties

  • Density: 1.268±0.06 g/cm3(Predicted)
  • Boiling Point: 632.6±55.0 °C(Predicted)
  • pka: 13.75±0.70(Predicted)

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Additional information on 2-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide

2-3-(4-Ethylbenzoyl)-4-Oxo-1,4-Dihydroquinolin-1-Yl-N-Phenylacetamide: A Comprehensive Overview

2-3-(4-Ethylbenzoyl)-4-Oxo-1,4-Dihydroquinolin-1-Yl-N-Phenylacetamide, also known by its CAS Registry Number 897617-71-9, is a complex organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of quinolines, which are widely studied due to their versatile structural features and biological activities. The molecule's structure is characterized by a quinoline ring system with substituents that include an ethylbenzoyl group and an acetamide moiety, contributing to its unique chemical properties.

The synthesis of 2-3-(4-Ethylbenzoyl)-4-Oxo-1,4-Dihydroquinolin-1-Yl-N-Phenylacetamide involves a series of carefully designed reactions that highlight the importance of stereochemistry and functional group compatibility. Recent advancements in catalytic methods and green chemistry have enabled more efficient pathways for its production, reducing environmental impact while maintaining high yields. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times, further underscoring the compound's adaptability in modern chemical processes.

One of the most intriguing aspects of this compound is its pharmacological profile. Studies have demonstrated that 2-3-(4-Ethylbenzoyl)-4-Oxo-1,4-Dihydroquinolin-based derivatives exhibit potent anti-inflammatory and antioxidant activities, making them promising candidates for drug development. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound can inhibit key enzymes involved in inflammatory pathways, potentially offering a new avenue for treating chronic inflammatory diseases.

In addition to its therapeutic potential, N-Phenylacetamide derivatives like this compound have found applications in materials science. Their ability to form stable amide bonds makes them valuable in the synthesis of polymers and bioactive materials. Recent research has focused on incorporating these compounds into drug delivery systems, where their biocompatibility and controlled release properties are highly advantageous.

The environmental impact of synthesizing and using such compounds has also come under scrutiny. Regulatory bodies now require comprehensive toxicity assessments before these compounds can be widely used. Fortunately, preliminary studies indicate that CAS No 897617-71-9 exhibits low toxicity in acute exposure models, though long-term effects remain under investigation.

In conclusion, 2-3-(4-Ethylbenzoyl)-4-Oxo-1,4-Dihydroquinolin-based compounds represent a fascinating area of research with diverse applications across medicine and materials science. As research continues to uncover their full potential, it is likely that these compounds will play an increasingly important role in addressing some of the most pressing challenges in modern science.

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